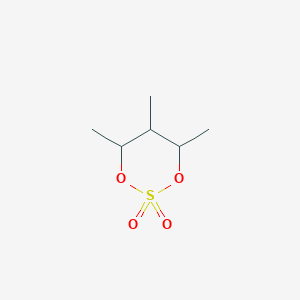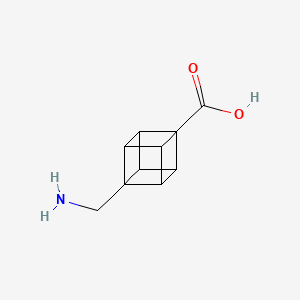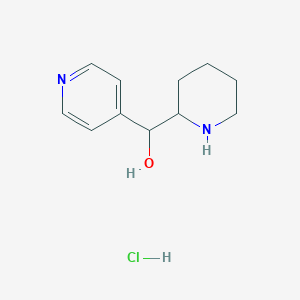
4,5,6-Trimethyl-1,3,2-dioxathiane2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Trimethyl-1,3,2-dioxathiane2,2-dioxide is an organic compound with the molecular formula C6H12O4S It is a member of the dioxathiane family, characterized by a six-membered ring containing sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethyl-1,3,2-dioxathiane2,2-dioxide typically involves the reaction of trimethylsulfonium iodide with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions include maintaining a temperature range of 60-70°C and a pH of around 7-8 to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to achieve high efficiency and consistency. The product is purified through distillation and recrystallization to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trimethyl-1,3,2-dioxathiane2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other sulfur-containing derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines and alcohols are used in the presence of catalysts such as acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted dioxathiane derivatives.
Scientific Research Applications
4,5,6-Trimethyl-1,3,2-dioxathiane2,2-dioxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4,5,6-Trimethyl-1,3,2-dioxathiane2,2-dioxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo redox reactions, influencing cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4,5,6-Trimethyl-1,3,2-dioxathiane2,2-dioxide can be compared with other similar compounds such as:
4,5,6-Trimethyl-1,3,2-dioxathiane2-oxide: Similar structure but with different oxidation states.
4,5,6-Trimethyl-1,3,2-dioxathiane: Lacks the dioxide group, leading to different chemical properties and reactivity.
4,5,6-Trimethyl-1,3,2-dioxathiane2-sulfone: Contains an additional sulfone group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific structural arrangement and the presence of both sulfur and oxygen atoms in the ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C6H12O4S |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
4,5,6-trimethyl-1,3,2-dioxathiane 2,2-dioxide |
InChI |
InChI=1S/C6H12O4S/c1-4-5(2)9-11(7,8)10-6(4)3/h4-6H,1-3H3 |
InChI Key |
FWBVTXPESNCYBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OS(=O)(=O)OC1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13114275.png)

![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(4-(hydroxymethyl)phenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13114280.png)





![2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane](/img/structure/B13114322.png)


![5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13114338.png)
